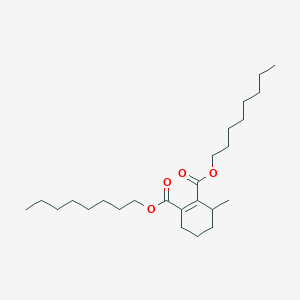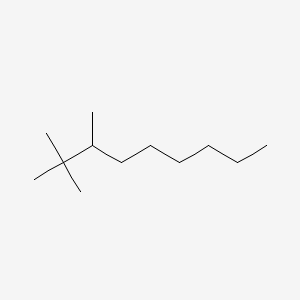
2,2,3-Trimethylnonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethylnonane is a hydrocarbon belonging to the alkane family. Its molecular formula is C12H26, and it has a molecular weight of 170.3348 g/mol . This compound is characterized by its branched structure, which includes three methyl groups attached to a nonane backbone. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylnonane can be achieved through various methods, including:
Alkylation of Nonane: One common method involves the alkylation of nonane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2,2,3-Trimethyl-1-nonene using a palladium or platinum catalyst. This reaction is conducted under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation method due to its efficiency and scalability. The process is carried out in large reactors where the catalyst is continuously regenerated to maintain high conversion rates.
化学反応の分析
Types of Reactions
2,2,3-Trimethylnonane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons. Catalytic hydrogenation is a typical reduction method.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule. These reactions are usually carried out using halogen gases in the presence of ultraviolet light or a radical initiator.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Chlorine (Cl2) or Bromine (Br2) with ultraviolet light
Major Products Formed
Oxidation: Alcohols, Ketones, Carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
2,2,3-Trimethylnonane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studies involving lipid metabolism often use this compound as a model compound to understand the behavior of branched-chain hydrocarbons in biological systems.
Medicine: Research into drug delivery systems sometimes employs this compound to study the solubility and transport of hydrophobic compounds.
Industry: It is used as a solvent and intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2,2,3-Trimethylnonane primarily involves its interaction with other molecules through van der Waals forces. Its branched structure allows for unique packing and interaction properties, which can influence the behavior of mixtures and solutions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability.
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: A structural isomer of 2,2,3-Trimethylnonane with a different arrangement of methyl groups.
2,2,3-Trimethylbutane: A smaller branched alkane with similar chemical behavior.
Uniqueness
This compound is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its higher molecular weight compared to smaller alkanes results in different boiling and melting points, making it suitable for specific industrial applications.
特性
CAS番号 |
55499-04-2 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC名 |
2,2,3-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-7-8-9-10-11(2)12(3,4)5/h11H,6-10H2,1-5H3 |
InChIキー |
XXNUJUNKYOZLAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


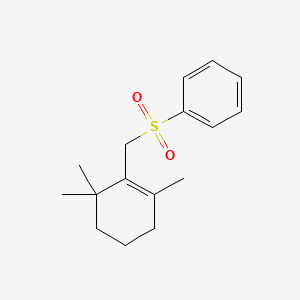
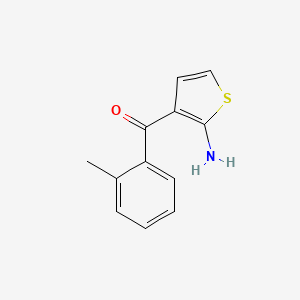
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)


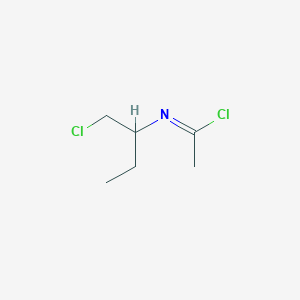
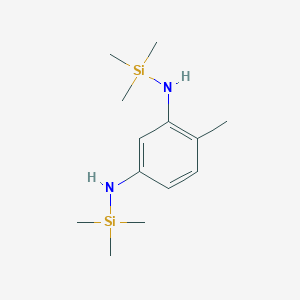
![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
